molecular formula C20H20N2O4S2 B2358316 N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-68-0

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2358316
CAS No.: 1115933-68-0
M. Wt: 416.51
InChI Key: YMCWEEAWDLHGJJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamido group and a 4-methoxyphenyl substituent. Thiophene carboxamides are widely studied for their biological activities, including anticancer, antibacterial, and anti-angiogenic properties . The methoxy and sulfonamido groups in this compound influence its electronic properties, solubility, and interactions with biological targets, making it a candidate for therapeutic development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-4-10-17(11-5-14)28(24,25)22(2)18-12-13-27-19(18)20(23)21-15-6-8-16(26-3)9-7-15/h4-13H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCWEEAWDLHGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps:

    Formation of Benzotriazole Core: The initial step involves the formation of the benzotriazole core through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzotriazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of Methoxybenzyl and Methylbenzyl Groups: The final step involves the alkylation of the benzotriazole core with 3-methoxybenzyl chloride and 2-methylbenzyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzotriazole core can participate in nucleophilic substitution reactions, where the hydrogen atoms on the benzotriazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity. This is particularly relevant in the inhibition of proteases and kinases.

    Metal Complexation: The benzotriazole core can chelate metal ions, forming stable complexes that exhibit catalytic or inhibitory properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared with the following analogs (Table 1):

Compound Name Key Substituents Biological Activity Reference
N-(4-Methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide 4-methoxyphenyl, N-methyl sulfonamido Anticancer (HCT-116, HepG-2)
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 4-chlorophenyl, ethoxy group Not specified
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide 4-chlorophenyl, 4-methylphenyl sulfonamido Not specified
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Bis-4-chlorophenyl, methanesulfonyl Not specified
6-(4-Methoxyphenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride 4-methoxyphenyl, piperidinylmethyl Anticancer (cell line data)
N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide Dichloromethoxyphenyl, nitro phenoxy Not specified

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to chloro or nitro substituents in analogs .
  • Sulfonamido vs. Sulfonyl Groups: The N-methyl sulfonamido group may improve metabolic stability relative to methanesulfonyl or nitro phenoxy groups .

Structural and Crystallographic Insights

  • Dihedral Angles : The target compound’s thiophene and phenyl rings likely form dihedral angles <20°, comparable to N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5° in ), promoting planar conformations for target binding.
  • Intermolecular Interactions : Sulfonamido groups participate in C–H⋯O hydrogen bonds, similar to crystal packing trends in , while nitro groups (e.g., ) favor stronger dipole interactions.

Tables and Figures :

  • Table 1 (above) summarizes structural and biological comparisons.
  • Spectral Data Table (available in cited references) highlights NMR and MS trends.

Biological Activity

N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that incorporates a thiophene ring, a sulfonamide group, and a carboxamide functional group. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 methoxyphenyl 3 N methyl 4 methylbenzenesulfonamido thiophene 2 carboxamide\text{N 4 methoxyphenyl 3 N methyl 4 methylbenzenesulfonamido thiophene 2 carboxamide}
Property Value
Molecular FormulaC17H20N2O3S
Molecular Weight344.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds with similar thiophene and sulfonamide structures exhibit antioxidant properties. For instance, derivatives with thiophene moieties have demonstrated the ability to scavenge free radicals effectively. A related study found that certain thiophene-based compounds exhibited antioxidant activity surpassing that of ascorbic acid, suggesting that N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide may also possess such capabilities .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. Compounds bearing the thiophene ring have been tested against various cancer cell lines, showing promising results. For example, some derivatives demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines . Although direct studies on N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide are lacking, its structural features suggest it may share similar anticancer properties.

Case Studies and Research Findings

  • Antioxidant Screening : A study evaluated the antioxidant activity of several thiophene derivatives using the DPPH radical scavenging method. Compounds similar to N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide exhibited antioxidant activities significantly higher than ascorbic acid .
  • Anticancer Efficacy : Research on related compounds indicated that those with thiophene structures were effective against multiple cancer types. For instance, a series of thiophene-based compounds were tested for their cytotoxicity against U-87 glioblastoma cells and showed IC50 values indicating substantial anticancer activity .
  • Synthetic Pathways : The synthesis of N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide involves several steps that allow for modifications enhancing biological activity. These synthetic routes include forming the thiophene ring through cyclization and introducing functional groups via nucleophilic substitution reactions .

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